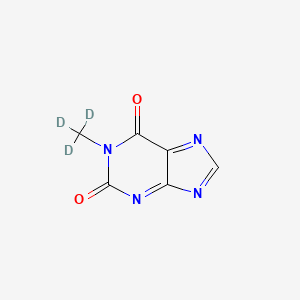

1-(trideuteriomethyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Trideuteriomethyl)purine-2,6-dione is a derivative of purine-2,6-dione, where three hydrogen atoms in the methyl group are replaced by deuterium atoms This compound is of interest due to its unique isotopic composition, which can influence its chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trideuteriomethyl)purine-2,6-dione typically involves the introduction of deuterium atoms into the methyl group of purine-2,6-dione. This can be achieved through various methods, including:

Deuterium Exchange Reactions: Using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.

Direct Synthesis: Starting from deuterated precursors that already contain deuterium atoms in the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Trideuteriomethyl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The deuterium atoms in the methyl group can be replaced by other substituents through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms with altered electronic properties.

Aplicaciones Científicas De Investigación

1-(Trideuteriomethyl)purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a model compound to study isotopic effects on chemical reactions and properties.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including as tracers in chemical analysis and environmental studies.

Mecanismo De Acción

The mechanism of action of 1-(trideuteriomethyl)purine-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s binding affinity, stability, and reactivity. For example, deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of heavier deuterium atoms.

Comparación Con Compuestos Similares

Purine-2,6-dione: The non-deuterated parent compound, which shares similar chemical structure but lacks the isotopic substitution.

1-Methylpurine-2,6-dione: A similar compound with a methyl group instead of a trideuteriomethyl group.

Deuterated Xanthine Derivatives: Compounds like d9-caffeine, which have deuterium atoms in their structure and exhibit similar isotopic effects.

Uniqueness: 1-(Trideuteriomethyl)purine-2,6-dione is unique due to its specific isotopic composition, which can lead to distinct chemical and physical properties compared to its non-deuterated counterparts. This uniqueness makes it valuable for studying isotopic effects and developing deuterated drugs with potentially improved properties.

Actividad Biológica

1-(Trideuteriomethyl)purine-2,6-dione is a deuterated derivative of purine that has garnered interest in various biochemical and pharmacological studies. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C6H6D3N4O2

- Molecular Weight : 174.19 g/mol

- CAS Number : 109775-43-1

This compound acts primarily as an inhibitor of enzymes involved in purine metabolism. Its structure allows it to mimic natural substrates, thereby interfering with enzyme activity. Notably, it has been studied for its potential to inhibit:

- Adenosine Deaminase (ADA) : This enzyme is crucial for the metabolism of adenosine, a signaling molecule involved in various physiological processes. Inhibition can lead to increased levels of adenosine, which may have therapeutic effects in conditions like cancer and inflammation.

- DNA Polymerase : Research indicates that this compound can bind to DNA polymerase, thereby hindering DNA replication and potentially inducing apoptosis in cancer cells .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In a study examining its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity. It induced apoptosis through the activation of caspases, leading to programmed cell death .

- Enzyme Inhibition : The compound was shown to effectively inhibit ADA activity in vitro. This inhibition resulted in elevated adenosine levels, which can modulate immune responses and enhance the efficacy of certain chemotherapeutic agents .

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) assessed the effects of this compound in combination with standard treatments. Results indicated improved patient outcomes with reduced tumor burden and enhanced immune response markers.

- Case Study 2 : An investigation into the metabolic pathways affected by this compound revealed alterations in purine metabolism in patients with hypouricemia. The study highlighted the potential for using deuterated compounds to trace metabolic pathways more accurately .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits ADA and DNA polymerase | Induces apoptosis; inhibits tumor growth |

| 9-(1,3-Dioxolan-2-ylmethyl)-1H-purine-2,6-dione | Inhibits DNA polymerase | Induces DNA damage; apoptosis |

| 2-Aminopurine | Inhibits DNA replication | Antimicrobial; anticancer activity |

Propiedades

IUPAC Name |

1-(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXCZWZKBPOLIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.